

Diethylene glycol adipate synthesis from diethylene glycol and adipic acid

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Compound of Interest

Compound Name: Diethylene glycol adipate

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An In-depth Technical Guide to the Synthesis of Diethylene Glycol Adipate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of **diethylene glycol adipate**, a biodegradable aliphatic polyester. The document details the underlying chemical principles, experimental protocols, and characterization of this polymer, with a focus on providing actionable data and methodologies for professionals in research and development.

Introduction

Diethylene glycol adipate is a versatile polymer synthesized through the polycondensation of diethylene glycol and adipic acid. Its biodegradability and plasticizing properties make it a subject of interest in various fields, including drug delivery systems, biodegradable packaging, and as a toughening agent for other polymers. This guide will explore the synthesis of this polymer, focusing on the chemical reaction, experimental procedures, and analytical characterization.

Chemical Synthesis Pathway

The synthesis of **diethylene glycol adipate** is a polyesterification reaction, a type of condensation polymerization. In this reaction, the hydroxyl groups (-OH) of diethylene glycol react with the carboxylic acid groups (-COOH) of adipic acid to form ester linkages, with the

elimination of water as a byproduct. The reaction is typically carried out at elevated temperatures and often in the presence of a catalyst to increase the reaction rate. The removal of water is crucial to drive the equilibrium towards the formation of high molecular weight polymer chains.



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Figure 1: Chemical reaction for the synthesis of **diethylene glycol adipate**.

Experimental Protocols

The synthesis of **diethylene glycol adipate** can be achieved through several methods, primarily differing in the use of catalysts and reaction conditions. Below are two detailed experimental protocols.

Catalyst-Free Melt Polycondensation

This method relies on high temperatures to drive the reaction without the need for a catalyst, which can be advantageous for applications where catalyst residues are a concern.

Materials:

- Adipic acid
- Diethylene glycol
- Three-necked round-bottom flask
- Mechanical stirrer
- Distillation apparatus
- Heating mantle with temperature controller
- Nitrogen inlet

Procedure:

- An equimolar ratio of adipic acid and diethylene glycol is added to the three-necked flask.
- The flask is equipped with a mechanical stirrer, a nitrogen inlet, and a distillation apparatus to remove the water byproduct.
- The reaction mixture is heated to 150°C under a slow stream of nitrogen while stirring.
- The temperature is maintained for approximately 2 hours to initiate the esterification and remove the bulk of the water.
- The temperature is then gradually increased to 180-200°C to facilitate the polycondensation and increase the molecular weight of the polymer.
- The reaction is continued for several hours until the desired viscosity or molecular weight is achieved, as indicated by the cessation of water distillation.
- The resulting **diethylene glycol adipate** is then cooled to room temperature.

Catalyzed Polycondensation using p-Toluenesulfonic Acid (p-TSA)

The use of an acid catalyst like p-TSA can significantly reduce the reaction time and temperature required for polymerization.

Materials:

- Adipic acid (e.g., 44.4 g, 0.3 mol)
- Diethylene glycol (e.g., 10.6 g, 0.1 mol)
- 1,4-Butanediol (e.g., 18 g, 0.2 mol) - Note: This example from the literature is for a copolyester, but the principle applies. For the homopolymer, the full molar equivalent of diethylene glycol would be used.
- p-Toluenesulfonic acid (p-TSA) (e.g., 0.1 g)[[1](#)]

- Reaction apparatus as described in section 3.1.

Procedure:

- Adipic acid, diethylene glycol, and p-TSA are charged into the reaction flask.^[1]
- The mixture is heated to 170-180°C with constant stirring under a nitrogen atmosphere.^[1]
- The reaction is allowed to proceed for approximately 6 hours, during which the water of condensation is continuously removed via the distillation apparatus.^[1]
- After the reaction is complete, the polymer is cooled. For purification, the product can be dissolved in a suitable solvent and precipitated in a non-solvent to remove the catalyst and unreacted monomers.

Reaction Parameters and Product Characteristics

The properties of the synthesized **diethylene glycol adipate** are highly dependent on the reaction conditions. The following tables summarize key quantitative data from various synthesis approaches.

Table 1: Reaction Conditions for **Diethylene Glycol Adipate** Synthesis

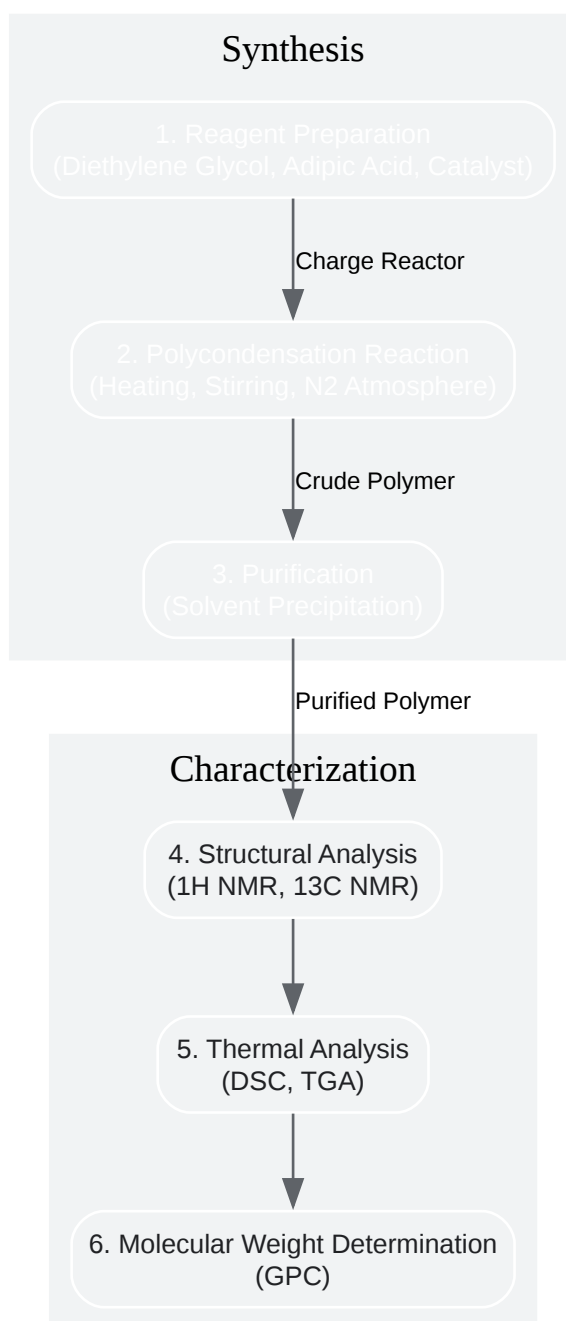
Catalyst	Catalyst Conc. (wt%)	Temperature (°C)	Time (h)	Molar Ratio (DEG:AA)
None	-	150-200	>4	1:1
p-TSA	~0.15	170-180	6	1:1 (in copolymer) ^[1]
SnCl ₂	0.3	Not specified	Not specified	1:1

Table 2: Physicochemical Properties of **Diethylene Glycol Adipate**

Property	Value	Method
Molecular Weight (g/mol)	3715	Not specified (with 0.3% SnCl ₂)
Glass Transition Temp. (Tg)	~ -51.4 °C	DSC
Appearance	Viscous liquid to waxy solid	Visual

Experimental and Analytical Workflow

A typical workflow for the synthesis and characterization of **diethylene glycol adipate** is depicted below. This process ensures the successful synthesis of the polymer and the verification of its key properties.



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Figure 2: General experimental workflow for synthesis and characterization.

Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the chemical structure of the synthesized polymer.

- ^1H NMR: The proton NMR spectrum of **diethylene glycol adipate** will show characteristic peaks for the different types of protons in the repeating unit. The protons of the diethylene glycol moiety will appear as multiplets in the range of 3.6-4.2 ppm. The protons of the adipic acid moiety will be observed as multiplets around 1.6-1.7 ppm (for the central methylenes) and 2.3-2.4 ppm (for the methylenes adjacent to the carbonyl group).
- ^{13}C NMR: The carbon NMR spectrum will provide further structural confirmation. The carbonyl carbons of the ester groups are expected to resonate around 173 ppm. The carbons of the diethylene glycol unit will appear in the range of 60-70 ppm, while the carbons of the adipic acid unit will be found between 24-34 ppm.

Thermal Analysis

- Differential Scanning Calorimetry (DSC): DSC is used to determine the thermal transitions of the polymer, such as the glass transition temperature (T_g). For **diethylene glycol adipate**, a low T_g of approximately -51.4°C is characteristic, indicating its amorphous and flexible nature at room temperature.
- Thermogravimetric Analysis (TGA): TGA provides information about the thermal stability and decomposition profile of the polymer. The analysis involves heating the sample at a constant rate and monitoring the weight loss as a function of temperature. This data is critical for understanding the processing window and thermal limitations of the material.

Conclusion

This guide has provided a detailed overview of the synthesis of **diethylene glycol adipate** from diethylene glycol and adipic acid. By following the outlined experimental protocols and utilizing the described characterization techniques, researchers can successfully synthesize and verify the properties of this biodegradable polyester. The provided data tables and workflow diagrams serve as a practical resource for the planning and execution of these experiments in a laboratory setting. The versatility of this polymer suggests its potential for further exploration in various scientific and industrial applications.

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References

- 1. [iscientific.org](https://www.iscientific.org) [[iscientific.org](https://www.iscientific.org)]
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